This compound can be synthesized through various chemical methods involving the modification of azepanone frameworks. It is primarily studied for its pharmacological properties, particularly in the context of developing new therapeutic agents targeting various diseases. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a subject of interest in drug design.
The synthesis of (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one typically involves several steps:
Key parameters in these reactions include temperature control, reaction time, and the choice of solvents and catalysts to optimize yield and selectivity.
The molecular structure of (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one can be described as follows:
The compound is expected to participate in various chemical reactions typical for amines and carbonyl compounds:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism of action for (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one is not fully characterized but may involve:
Further studies using techniques such as molecular docking and in vitro assays are necessary to elucidate these mechanisms fully.
The physical and chemical properties of (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one include:
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one has potential applications in:
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide produced by alternative splicing of the calcitonin gene. It is abundantly expressed in the trigeminal ganglion and plays a central role in migraine pathophysiology through its potent vasodilatory and neuroinflammatory effects. During migraine attacks, CGRP is released from trigeminal sensory neurons, activating CGRP receptors on meningeal blood vessels and glial cells. This receptor is a heterodimer composed of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), which together form a high-affinity binding site for CGRP [7].
Table 1: Key Components of the CGRP Receptor Complex
Component | Function | Role in Migraine |
---|---|---|
CGRP Peptide | 37-amino acid neuropeptide | Released from trigeminal ganglia, causes vasodilation and neurogenic inflammation |
CLR | G-protein-coupled receptor (GPCR) | Binds CGRP when complexed with RAMP1; initiates cAMP signaling |
RAMP1 | Single-transmembrane domain protein | Determines receptor pharmacology; critical for small-molecule antagonist binding |
The binding of CGRP to its receptor triggers intracellular cAMP accumulation, protein kinase A activation, and nitric oxide release. This cascade sensitizes trigeminovascular neurons, propagating pain signals to the thalamus and cortex. Crucially, tryptophan-84 (Trp-84) in the extracellular domain of RAMP1 forms a key interaction point for both CGRP and non-peptide antagonists like telcagepant. Mutagenesis studies replacing Trp-84 with alanine reduce antagonist potency by >100-fold, confirming its role in the receptor’s ligand-binding domain [7].
Traditional migraine therapies like triptans (serotonin 5-HT1B/1D agonists) exhibit significant limitations: vasoconstrictive effects contraindicated in cardiovascular disease, high recurrence rates, and poor response in ~30% of patients. CGRP receptor antagonism offers a mechanistic alternative by blocking the neuropeptide’s pathophysiological effects without vasoconstriction [2] [4].
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one represents a prototypical small-molecule CGRP antagonist designed for high receptor specificity. Its azepan-2-one core mimics the β-turn conformation of CGRP’s C-terminus, enabling competitive displacement of the peptide from the CLR/RAMP1 interface. The 2,3-difluorophenyl moiety enhances hydrophobic interactions with RAMP1 residues, while the 2,2,2-trifluoroethyl group improves metabolic stability by reducing oxidative deamination [3] [4].
Table 2: Structural Features Enabling Targeted CGRP Antagonism
Structural Feature | Pharmacological Role | Advantage over Triptans |
---|---|---|
Azepan-2-one Scaffold | Mimics CGRP's β-turn structure; binds CLR-RAMP1 interface | Non-vasoconstrictive |
2,3-Difluorophenyl Group | Hydrophobic interaction with RAMP1 Trp-84 | Higher receptor specificity |
2,2,2-Trifluoroethyl Moiety | Blocks metabolic deamination; enhances plasma half-life | Reduced risk of medication-overuse headache |
Stereochemistry at C3 and C6 | (3R,6S) configuration optimizes H-bonding with CLR Met-42 and RAMP1 Trp-74 | Improved binding kinetics |
The discovery of (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one emerged from systematic optimization of early azepanone scaffolds. Initial leads like MK-0462 (a benzodiazepinone) exhibited potent CGRP blockade but poor oral bioavailability. Replacement with a seven-membered azepanone ring improved conformational flexibility, enabling better adaptation to the receptor’s extracellular cleft [3] [6].
Synthetic routes to this compound leverage chiral resolution and coupling reactions to achieve the required (3R,6S) stereochemistry:
Table 3: Key Synthetic Intermediates and Their Roles
Intermediate | Function | Optimal Reaction Conditions |
---|---|---|
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one | Core scaffold with chiral centers | Enzymatic resolution with lipase PS-30 |
N-(2,2,2-Trifluoroethyl) Derivative | Introduces metabolic stability | K2CO3, CH3CN, 60°C, 12 h |
Boc-Protected Amine | Protects C3-amino group during C6 functionalization | (Boc)2O, Et3N, THF, 25°C |
1-Piperidin-4-yl-3H-imidazo[4,5-b]pyridin-2-one | Enhances receptor affinity via RAMP1 interactions | CDI coupling in toluene, 80°C |
The 2,3-difluorophenyl substituent was selected after extensive SAR studies showed that ortho- and meta- fluorine atoms prevent oxidative metabolism to catechol intermediates while maintaining optimal π-stacking with RAMP1’s Trp-74/84 residues. This structural evolution culminated in telcagepant (MK-0974), which incorporates the azepanone core linked to an imidazopyridinone pharmacophore, achieving sub-nanomolar receptor affinity (IC50 = 0.8 nM) [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7